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Compound of Interest

Compound Name: MALTOPENTAOSE

Cat. No.: B1148383 Get Quote

For Immediate Release

This technical guide provides an in-depth overview of maltopentaose, a maltooligosaccharide

of significant interest in various research and development fields. Designed for researchers,

scientists, and drug development professionals, this document details its physicochemical

properties, relevant experimental protocols, and its role in metabolic pathways.

Core Physicochemical Data
Maltopentaose is an oligosaccharide composed of five α-1,4 linked glucose units.[1] Its

fundamental properties are summarized below.

Property Value Reference

Molecular Formula C₃₀H₅₂O₂₆ [1][2][3][4][5]

Molecular Weight 828.72 g/mol [2][3][4][5]

CAS Number 34620-76-3 [2][3][4]

Appearance White powder/crystalline solid [1][2][6]

Solubility
Water: 50 mg/mL, clear,

colorless
[2][5][7]

Purity (typical) ≥90% to >95% (HPLC) [1][4][5]
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Metabolic Pathway of Maltopentaose in Escherichia
coli
Maltopentaose is a key substrate in the maltose/maltodextrin metabolic pathway in E. coli.

This system is crucial for the uptake and catabolism of α(1→4)-linked glucose polymers. The

pathway involves a series of enzymes that break down maltodextrins into usable glucose units.
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Maltopentaose metabolism in E. coli.

Experimental Protocols
Determination of α-Amylase Activity using
Maltopentaose
This protocol outlines a common method for assaying α-amylase activity where

maltopentaose serves as the substrate. The hydrolysis of maltopentaose by α-amylase

produces smaller oligosaccharides, which can be quantified.

Materials:
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α-Amylase solution

Maltopentaose solution (e.g., 1% w/v)

20 mM Sodium phosphate buffer (pH 6.9) containing 6.7 mM NaCl

3,5-Dinitrosalicylic acid (DNS) reagent

Maltose standard solutions (for calibration curve)

Spectrophotometer

Water bath

Procedure:

Reaction Initiation:

Pipette a known volume of the maltopentaose solution into a test tube.

Equilibrate the tube to the desired reaction temperature (e.g., 37°C).

Add the α-amylase sample to the tube to initiate the enzymatic reaction.

Incubation:

Incubate the reaction mixture for a precise period (e.g., 10-30 minutes).

Reaction Termination and Color Development:

Stop the reaction by adding an equal volume of DNS reagent.

Heat the tubes in a boiling water bath for 5-15 minutes to allow for color development.

Cool the tubes on ice.

Absorbance Measurement:

Dilute the samples with a fixed volume of distilled water.
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Measure the absorbance of the solution at 540 nm using a spectrophotometer.

Quantification:

A standard curve is generated by reacting known concentrations of maltose with the DNS

reagent and measuring the resulting absorbance at 540 nm.

The amount of reducing sugars produced in the enzymatic reaction is determined by

comparing the sample's absorbance to the maltose standard curve. One unit of α-amylase

activity is often defined as the amount of enzyme that liberates 1.0 mg of maltose from the

substrate per minute under the specified conditions.

Analysis of Maltopentaose by High-Performance Liquid
Chromatography (HPLC)
HPLC is a standard technique for the separation and quantification of maltooligosaccharides,

including maltopentaose.

Instrumentation and Columns:

An HPLC system equipped with a refractive index detector (RID) or an evaporative light

scattering detector (ELSD) is commonly used.

Amine-based columns (e.g., NH₂P-50 4E) are frequently employed for the separation of

oligosaccharides.

Mobile Phase and Conditions (Example):

Mobile Phase: A mixture of acetonitrile and water is typically used. For instance, a mobile

phase of 64% acetonitrile can be effective.

Flow Rate: A constant flow rate, for example, 1.0 mL/min, is maintained.

Column Temperature: The separation is usually performed at a controlled temperature, such

as 20°C.

Procedure:
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Sample Preparation:

Dissolve the sample containing maltopentaose in the mobile phase or a compatible

solvent.

Filter the sample through a 0.45 µm filter to remove any particulate matter.

Injection and Separation:

Inject a specific volume of the prepared sample into the HPLC system.

The maltooligosaccharides are separated based on their affinity for the stationary phase,

with retention times generally increasing with the degree of polymerization. In a typical

separation, the elution order would be glucose, maltose, maltotriose, and then

maltopentaose.[7]

Detection and Quantification:

The separated oligosaccharides are detected by the RID or ELSD.

Quantification is achieved by comparing the peak area of maltopentaose in the sample to

a calibration curve generated from known concentrations of a maltopentaose standard.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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